molecular formula C12H17BFNO2 B581986 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 819057-45-9

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B581986
M. Wt: 237.081
InChI Key: FLMNWVXAEGUVNY-UHFFFAOYSA-N
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Patent
US08785457B2

Procedure details

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (3 g, 12.65 mmol) dissolved in dry THF was stirred with NaHCO3 (1.6 g, 19 mmol) and phenyl chloroformate (1.92 mL, 15.20 mmol) at room temperature overnight. The reaction mixture was partitioned between water and DCM, the organic layer recovered, dried over MgSO4, filtered and the solvent removed in vacuo, affording the title compound which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
1.92 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[B:9]1[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]1)[NH2:5].C([O-])(O)=O.[Na+].Cl[C:24]([O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:25]>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([NH:5][C:24](=[O:25])[O:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:6]=[CH:7][C:8]=1[B:9]1[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1B1OC(C(O1)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.92 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and DCM
CUSTOM
Type
CUSTOM
Details
the organic layer recovered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1B1OC(C(O1)(C)C)(C)C)NC(OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.